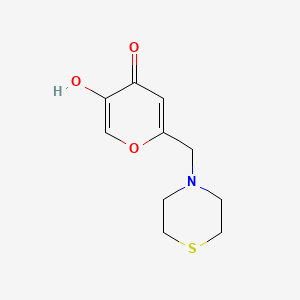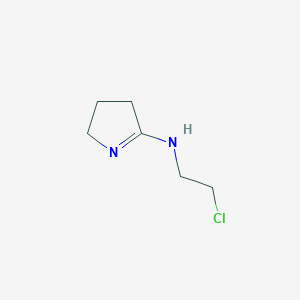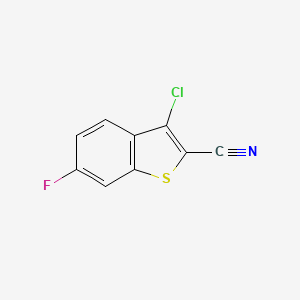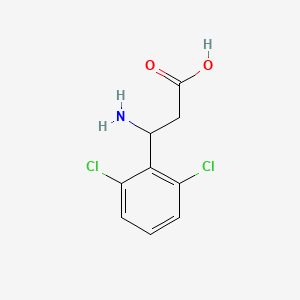
2-Amino-3,6-dichloroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Amino-3,6-dichloroquinoxaline est un composé chimique de formule moléculaire C8H5Cl2N3. Elle appartient à la famille des quinoxalines, qui se caractérisent par une structure bicyclique constituée d'un cycle benzène fusionné à un cycle pyrazine.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 2-Amino-3,6-dichloroquinoxaline implique généralement la réaction de la 2,3-dichloroquinoxaline avec de l'ammoniac ou une source d'amine. Une méthode courante consiste à utiliser la 2,3-dichloroquinoxaline comme matière de départ, qui est ensuite mise à réagir avec de l'ammoniac en présence d'un solvant tel que l'éthanol sous reflux .
Méthodes de Production Industrielle : La production industrielle de la this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus exige souvent une optimisation des conditions de réaction afin de garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions : La 2-Amino-3,6-dichloroquinoxaline subit diverses réactions chimiques, notamment :
Substitution Nucléophile : Les atomes de chlore dans le composé peuvent être remplacés par des nucléophiles tels que des amines, des thiols et des alcoolates.
Oxydation et Réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour former différents dérivés.
Réactions de Condensation : Elle peut participer à des réactions de condensation avec des aldéhydes et des cétones pour former des bases de Schiff et d'autres dérivés.
Réactifs et Conditions Courants :
Substitution Nucléophile : Des réactifs tels que le méthylate de sodium, la thiourée et les amines primaires sont couramment utilisés.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Principaux Produits Formés :
Quinoxalines Substituées : Formées par substitution nucléophile.
Dérivés Oxydés ou Réduits : Selon les conditions de réaction spécifiques.
4. Applications de la Recherche Scientifique
La this compound a une large gamme d'applications dans la recherche scientifique :
Chimie Médicinale : Elle est utilisée comme élément constitutif pour la synthèse de divers composés pharmacologiquement actifs, y compris des agents anticancéreux et antimicrobiens potentiels.
Science des Matériaux : Elle est utilisée dans le développement de semi-conducteurs organiques et d'autres matériaux avancés.
Applications Industrielles : Le composé est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'Action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, elle peut agir comme un inhibiteur de la d-amino-acide oxydase, qui joue un rôle dans le métabolisme des acides aminés. Le composé se lie au site actif de l'enzyme, empêchant sa fonction normale et conduisant à divers effets biologiques .
Composés Similaires :
2,3-Dichloroquinoxaline : Un précurseur dans la synthèse de la this compound.
6,7-Dichloroquinoxaline-2,3-dione : Un autre dérivé de la quinoxaline ayant des activités biologiques distinctes.
Unicité : La this compound est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Applications De Recherche Scientifique
2-Amino-3,6-dichloroquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3,6-dichloroquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of amino acids. The compound binds to the active site of the enzyme, preventing its normal function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dichloroquinoxaline: A precursor in the synthesis of 2-Amino-3,6-dichloroquinoxaline.
6,7-Dichloroquinoxaline-2,3-dione: Another quinoxaline derivative with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H5Cl2N3 |
|---|---|
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
3,6-dichloroquinoxalin-2-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13) |
Clé InChI |
SQLRBNIWOMYRMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12116325.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B12116327.png)






![2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12116363.png)



![Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12116397.png)
![Acetic acid, [[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio]-](/img/structure/B12116398.png)
